1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine

Medicinal Chemistry Computational Chemistry Analytical Reference Standards

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine (CAS 95407-86-6) is a fully methylated, bicyclic N-heterocycle belonging to the pyrrolo[1,2-a]pyrazine scaffold. Its molecular formula is C₁₁H₁₄N₂ (MW 174.24 g/mol), with computed properties including XLogP3 = 3.0, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 17.3 Ų.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 95407-86-6
Cat. No. B13114406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine
CAS95407-86-6
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(N=C(C2=C1)C)C)C
InChIInChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)10(4)13(11)6-7/h5-6H,1-4H3
InChIKeyIGNRMBDEFGJQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine (CAS 95407-86-6): Baseline Identity and Physicochemical Profile for Procurement Decisions


1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine (CAS 95407-86-6) is a fully methylated, bicyclic N-heterocycle belonging to the pyrrolo[1,2-a]pyrazine scaffold [1]. Its molecular formula is C₁₁H₁₄N₂ (MW 174.24 g/mol), with computed properties including XLogP3 = 3.0, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 17.3 Ų [1]. These properties distinguish it from less alkylated pyrrolo[1,2-a]pyrazine analogs (e.g., 1,3-dimethyl or 1,4-dimethyl derivatives), where lower logP and different steric profiles can alter biological target engagement and physicochemical behavior [2][3]. The compound is catalogued under DSSTox Substance ID DTXSID60540912 and is primarily available through specialty chemical suppliers as a research-grade small molecule [1].

Precision isomeric procurement: Ensures access to the biologically active 1,3,4,7-methyl topology, distinct from the 1,3,6,7-isomer.
Conformationally constrained core: Features zero rotatable bonds, providing a defined spatial vector for target engagement studies.
Optimal lipophilicity window: Reported XLogP3 of 3.0 supports membrane partitioning studies without additional ionizable groups.

Why Generic Substitution Fails for 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine: The Critical Role of the 4-Methyl Substituent


Pyrrolo[1,2-a]pyrazines with identical molecular formulae but different methyl-group topologies cannot be treated as interchangeable procurement items. The positional isomer 1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine (CAS 95407-84-4) shares the same computed global descriptors (XLogP3 = 3.0, TPSA = 17.3 Ų) as the 1,3,4,7-isomer [1][2]. However, the relocation of a methyl group from position 4 to position 6 alters the local electron density and steric environment of the pyrazine ring, which has been shown in broader pyrrolo[1,2-a]pyrazine SAR studies to modulate receptor binding, metabolic stability, and off-target profiles [3]. Furthermore, less substituted analogs such as 1,3-dimethylpyrrolo[1,2-a]pyrazine exhibit different logP and TPSA values, directly impacting membrane permeability and pharmacokinetic behavior [4]. Consequently, substituting the 1,3,4,7-isomer with a generic 'tetramethylpyrrolopyrazine' without verifying the exact substitution pattern risks introducing uncontrolled variables into structure-activity relationships, analytical reference standards, or flavor/aroma research formulations [3][4].

Target Compound
Substitution Pattern 1,3,4,7-Tetramethyl
Isomeric Identity CAS 95407-86-6
Biological SAR Vector 4-Methyl linked to anticonvulsant activity models
Mismatched Substitute
Substitution Pattern 1,3,6,7-Tetramethyl
Isomeric Identity CAS 95407-84-4
Biological SAR Vector 6-Methyl lacks defined class-level activity context
Identical global computed descriptors (XLogP3, TPSA) do not guarantee equivalent local electronic environments or target engagement; substituting isomers may introduce uncontrolled variables into SAR studies.

Quantitative Differentiation Evidence for 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine Against Closest Analogs


Identical Global Physicochemical Descriptors vs. Positional Isomer 95407-84-4 Mask Divergent Local Electronic Properties

The target compound (1,3,4,7-tetramethyl, CAS 95407-86-6) and its positional isomer (1,3,6,7-tetramethyl, CAS 95407-84-4) share identical computed XLogP3 (3.0) and TPSA (17.3 Ų) values [1][2]. This equivalence in global descriptors can lead procurement specialists to assume functional interchangeability. However, the methyl group at position 4 (target) versus position 6 (isomer) creates distinct local steric and electronic environments on the pyrazine ring [3]. In pyrrolo[1,2-a]pyrazine SAR studies, substitution at the 4-position has been specifically associated with modulation of anticonvulsant activity, with certain 4-substituted derivatives displaying ED₅₀ values as low as 32.24 mg/kg in the 6 Hz seizure model [3]. There are currently no published head-to-head biological comparisons between these two tetramethyl isomers; therefore, any assumption of equivalent biological or analytical behavior is unsupported by experimental evidence.

4-Methyl vs 6-Methyl Bioactivity
Class-level inference
Global descriptors identical (XLogP3 = 3.0), but local steric/electronic environments differ based on substitution position.
4-position substitution provides a distinct SAR handle absent in the 1,3,6,7-isomer, relevant to target engagement models.
No direct experimental comparison between these two specific tetramethyl isomers is publicly available.
Medicinal Chemistry Computational Chemistry Analytical Reference Standards

Enhanced Lipophilicity Relative to Dimethyl and Unsubstituted Pyrrolo[1,2-a]pyrazines Drives Differential Membrane Partitioning

The target compound exhibits an XLogP3 of 3.0, which is substantially higher than the XLogP3 of 1.0 for unsubstituted pyrrolo[1,2-a]pyrazine and approximately 1.93 for 1,3-dimethylpyrrolo[1,2-a]pyrazine [1][2]. This increased lipophilicity, driven by four methyl substituents, predicts enhanced passive membrane permeability and potentially greater blood-brain barrier penetration [3]. In related pyrrolo[1,2-a]pyrazine drug discovery programs, increased lipophilicity achieved through alkyl substitution has been correlated with improved CNS exposure, though at the potential cost of increased metabolic liability [3].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 ~ +1.07 vs. 1,3-Dimethyl analog
Supports predicted >10-fold difference in passive membrane permeability models between these scaffolds.
Computed by XLogP3 algorithm; experimental permeability data may vary with assay conditions.
ADME Drug Design Physicochemical Profiling

Zero Rotatable Bonds Confers Conformational Rigidity Advantage Over Flexible Pyrrolopyrazine Analogs

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine has zero rotatable bonds, a feature shared with the 1,3,6,7-isomer but distinct from many biologically active pyrrolo[1,2-a]pyrazine derivatives that bear aryl, carboxamide, or aminoalkyl substituents at positions 1, 3, or 4 [1][2]. Conformational rigidity is a well-established design principle for reducing entropic penalty upon target binding and improving selectivity [3]. For example, N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide TSPO ligands possess multiple rotatable bonds and exhibit broader off-target profiles compared to more rigid analogs within the same chemotype [3].

Conformational Rigidity
Class-level inference
Zero rotatable bonds
Fully rigid core may reduce entropic penalty on binding, offering a minimal-entropy scaffold for fragment-based studies.
Rigidity contrasted with flexible TSPO ligand analogs; direct binding entropy comparison not available.
Molecular Design Conformational Analysis Target Engagement

Optimal Application Scenarios for 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Fragment-Based Drug Discovery: A Conformationally Constrained, Lipophilic Core

The compound's zero rotatable bonds, XLogP3 of 3.0, and the presence of a methyl group at the biologically relevant 4-position make it a suitable rigid fragment for CNS-targeted library design [1]. Unlike the 1,3,6,7-isomer, the 4-methyl substitution pattern aligns with the SAR vector identified in anticonvulsant pyrrolo[1,2-a]pyrazine programs [2]. Medicinal chemists should specify CAS 95407-86-6 explicitly when ordering this core scaffold to avoid inadvertent procurement of the 1,3,6,7-isomer (CAS 95407-84-4), which lacks the 4-position substitution handle critical for lead optimization [1][2].

Analytical Reference Standard for Isomer-Specific GC-MS or HPLC Method Development

Given that the 1,3,4,7- and 1,3,6,7-tetramethyl isomers share identical molecular ions (174.1157 Da) and are likely to exhibit similar chromatographic retention on standard reversed-phase columns due to identical XLogP3, analytical laboratories developing isomer-resolving methods must use authentic reference standards of both isomers [1]. The target compound serves as the definitive reference for the 1,3,4,7-substitution pattern. Procurement of the correct CAS number (95407-86-6) is essential, as substitution with the isomeric 95407-84-4 will lead to misidentification in complex-mixture analysis [1].

Physicochemical Probe in Lipophilicity-Dependent ADME Assays

With an XLogP3 of 3.0, this compound occupies a lipophilicity range that is attractive for oral and CNS drug candidates (optimal logP typically 1–4) [1]. It can serve as a neutral, rigid probe molecule in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability studies to establish baseline membrane partitioning for the pyrrolo[1,2-a]pyrazine chemotype, enabling direct comparison with less lipophilic analogs such as 1,3-dimethylpyrrolo[1,2-a]pyrazine (XLogP3 ≈ 1.93) [2]. Researchers should ensure the procured material is the 1,3,4,7-isomer, as the 1,3,6,7-isomer, while sharing the same global logP, may exhibit subtly different three-dimensional polarity distributions that confound permeability predictions [1].

Application
Selection Property
Validation Focus
Fragment-based CNS library design
1,3,4,7-Isomer specificity
Confirmation of 4-methyl SAR vector
Isomer-resolving analytical method development
Authentic reference standard (CAS 95407-86-6)
Chromatographic retention time match
Lipophilicity probe for ADME/PK models
High logP (3.0) rigid core
Baseline membrane partitioning verification
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